Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester
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Overview
Description
Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C14H26N2O2. It is a versatile small molecule scaffold used in various scientific research applications. This compound is known for its unique structural features, which include a cyclopropyl group, a piperidine ring, and a carbamic acid ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-piperidin-2-ylmethyl-carbamic acid, while reduction could produce cyclopropyl-piperidin-2-ylmethylamine .
Scientific Research Applications
Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-piperidin-2-ylmethylamine
- Cyclopropyl-piperidin-2-ylmethyl-carbamic acid
- Cyclopropyl-piperidin-2-ylmethyl-carbamic acid methyl ester
Uniqueness
Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester is unique due to its combination of a cyclopropyl group, a piperidine ring, and a carbamic acid ester functional group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound in various research applications .
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-(piperidin-2-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16(12-7-8-12)10-11-6-4-5-9-15-11/h11-12,15H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWZMTQGRGMWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCCN1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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